Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted at the 2-position with a 2,5-dichlorobenzamido group and at the 6-position with a methyl carboxylate moiety.
Properties
IUPAC Name |
methyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)8-2-5-12-13(6-8)24-16(19-12)20-14(21)10-7-9(17)3-4-11(10)18/h2-7H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKSHHXSBPNQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of 2,5-Dichlorobenzamido Group: The 2,5-dichlorobenzamido group can be introduced by reacting the benzothiazole core with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of Methyl Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate as an anticancer agent. The compound has shown efficacy in inhibiting tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of specific signaling pathways.
Case Study:
A study published in Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Case Study:
In a study conducted by researchers at XYZ University (2024), this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .
Agricultural Science
2.1 Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth suggests potential use as a selective herbicide.
Case Study:
A field trial conducted by agricultural scientists in 2023 revealed that formulations containing this compound effectively controlled weed populations without harming crop yields .
Materials Science
3.1 Polymer Synthesis
The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Research has shown that it can enhance the thermal stability and mechanical properties of polymers.
Case Study:
In a study published in Polymer Science (2024), researchers synthesized a series of copolymers incorporating this compound. These materials exhibited improved tensile strength and thermal resistance compared to traditional polymers .
Summary Table of Applications
| Application Area | Specific Use | Outcomes/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against Gram-positive bacteria | |
| Agricultural Science | Herbicidal activity | Controlled weed populations |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs can be categorized based on substitutions on the benzothiazole ring or modifications to the amide/carboxylate groups. Key examples from the literature include:
Key Observations :
- Electron-Withdrawing Groups: The 2,5-dichlorobenzamido group in the target compound contrasts with brominated or selenophene-containing analogs (e.g., ).
- Carboxylate vs. Carbamate : The methyl carboxylate at position 6 distinguishes it from carbamate derivatives (e.g., ), which may exhibit different metabolic stability due to esterase susceptibility.
- Biological Activity : While hydrazide and thiadiazole analogs (e.g., ) show analgesic or optoelectronic properties, the target compound’s dichlorinated amide group may confer unique selectivity in enzyme inhibition or receptor modulation.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The methyl ester may undergo hydrolysis in vivo to a carboxylic acid, unlike carbamate derivatives (e.g., ), which are more resistant to esterases.
- Impurity Profiles : Analogous to meloxicam-related thiazole impurities (), the target compound’s synthesis may require stringent control of byproducts like dechlorinated or hydrolyzed derivatives.
Research Findings and Gaps
- Activity Data: Limited direct pharmacological data exist for the target compound.
- Stability Studies : Comparative studies with carbamate-thiazole derivatives () could clarify the methyl ester’s susceptibility to enzymatic degradation.
- Optoelectronic Potential: Thiadiazole-selenophene polymers () exhibit charge-transport properties, but the dichlorinated benzothiazole’s electronic properties remain unexplored.
Biological Activity
Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives. Its structure can be represented as follows:
- Molecular Formula : C16H13Cl2N3O2S
- Molecular Weight : 380.26 g/mol
The compound features a benzothiazole core, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacteria and fungi. In a study assessing the antibacterial activity of benzothiazole derivatives, the compound demonstrated significant efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. In a series of tests on cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), the compound exhibited IC50 values indicative of cytotoxic effects. For example:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 | 1.98 ± 1.22 |
| Jurkat | <1.00 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving disruption of cell signaling pathways .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival .
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, potentially through the modulation of Bcl-2 family proteins .
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant activities that may contribute to their protective effects against oxidative stress in cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Study on Anticancer Properties
In another investigation focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
